molecular formula C20H21FN2O3 B5957151 1-[4-(2-FLUOROBENZOYL)PIPERAZIN-1-YL]-2-(4-METHYLPHENOXY)ETHAN-1-ONE

1-[4-(2-FLUOROBENZOYL)PIPERAZIN-1-YL]-2-(4-METHYLPHENOXY)ETHAN-1-ONE

Cat. No.: B5957151
M. Wt: 356.4 g/mol
InChI Key: GMGZSFDEZMODBE-UHFFFAOYSA-N
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Description

1-[4-(2-Fluorobenzoyl)piperazin-1-yl]-2-(4-methylphenoxy)ethan-1-one is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by the presence of a fluorobenzoyl group attached to a piperazine ring, which is further linked to a methylphenoxy ethanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(2-Fluorobenzoyl)piperazin-1-yl]-2-(4-methylphenoxy)ethan-1-one typically involves a multi-step process. One common synthetic route includes the following steps:

    Formation of the Piperazine Intermediate: The piperazine ring is first synthesized by reacting ethylenediamine with a suitable dihaloalkane under basic conditions.

    Introduction of the Fluorobenzoyl Group: The piperazine intermediate is then reacted with 2-fluorobenzoyl chloride in the presence of a base such as triethylamine to form the fluorobenzoyl-piperazine derivative.

    Attachment of the Methylphenoxy Ethanone Moiety: The final step involves the reaction of the fluorobenzoyl-piperazine derivative with 4-methylphenoxyacetyl chloride under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

1-[4-(2-Fluorobenzoyl)piperazin-1-yl]-2-(4-methylphenoxy)ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorobenzoyl group, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the fluorine atom.

Scientific Research Applications

1-[4-(2-Fluorobenzoyl)piperazin-1-yl]-2-(4-methylphenoxy)ethan-1-one has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacological agent, particularly in targeting specific receptors or enzymes in the body.

    Pharmacology: Research focuses on its effects on various biological pathways and its potential therapeutic uses.

    Material Science: The compound’s unique structural properties make it a candidate for the development of novel materials with specific functionalities.

    Biological Studies: It is used in studies to understand its interaction with biological macromolecules and its potential as a biochemical tool.

Mechanism of Action

The mechanism of action of 1-[4-(2-Fluorobenzoyl)piperazin-1-yl]-2-(4-methylphenoxy)ethan-1-one involves its interaction with specific molecular targets in the body. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to modulation of biological pathways. The fluorobenzoyl group is particularly important for its binding affinity and specificity towards the target molecules. Detailed studies on its binding interactions and molecular dynamics provide insights into its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Fluorophenyl)piperazine: A structurally similar compound with a fluorophenyl group attached to a piperazine ring.

    2-{[4-(2-Methoxyphenyl)piperazin-1-yl]alkyl}-1H-benzo[d]imidazoles: Compounds with similar piperazine and benzoimidazole structures.

Uniqueness

1-[4-(2-Fluorobenzoyl)piperazin-1-yl]-2-(4-methylphenoxy)ethan-1-one is unique due to the presence of both fluorobenzoyl and methylphenoxy groups, which confer distinct chemical and biological properties. Its specific structural features make it a valuable compound for targeted research applications.

Properties

IUPAC Name

1-[4-(2-fluorobenzoyl)piperazin-1-yl]-2-(4-methylphenoxy)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21FN2O3/c1-15-6-8-16(9-7-15)26-14-19(24)22-10-12-23(13-11-22)20(25)17-4-2-3-5-18(17)21/h2-9H,10-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMGZSFDEZMODBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OCC(=O)N2CCN(CC2)C(=O)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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